molecular formula C11H12N4O2S B3081996 3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde CAS No. 1119449-74-9

3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde

Cat. No.: B3081996
CAS No.: 1119449-74-9
M. Wt: 264.31 g/mol
InChI Key: GHYIUTXEKITELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde is a heterocyclic compound that contains a triazole ring. Compounds with triazole rings are known for their diverse biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties

Preparation Methods

The synthesis of 3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde typically involves the reaction of 4-amino-4H-1,2,4-triazole-3-thiol with 4-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The triazole ring can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, the compound may inhibit the activity of enzymes involved in cell wall synthesis in fungi, leading to antifungal effects .

Comparison with Similar Compounds

Similar compounds to 3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde include other triazole derivatives such as:

These compounds share similar structural features and biological activities but differ in their specific substituents and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and reactivity.

Properties

IUPAC Name

3-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-17-10-3-2-8(5-16)4-9(10)6-18-11-14-13-7-15(11)12/h2-5,7H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYIUTXEKITELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSC2=NN=CN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101155766
Record name 3-[[(4-Amino-4H-1,2,4-triazol-3-yl)thio]methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-74-9
Record name 3-[[(4-Amino-4H-1,2,4-triazol-3-yl)thio]methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119449-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(4-Amino-4H-1,2,4-triazol-3-yl)thio]methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.